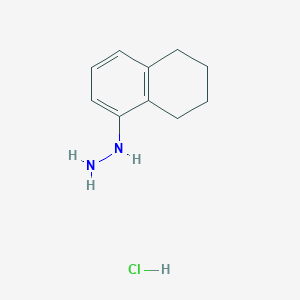

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride

Description

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride (CAS 54903-88-7) is an organic compound with the molecular formula C₁₀H₁₅ClN₂ and a molecular weight of 198.7 g/mol . It is a hydrazine derivative featuring a partially hydrogenated naphthalene (tetralin) ring system. The compound is commonly used as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly for constructing heterocyclic frameworks such as thiazolines and benzodiazepines .

Properties

IUPAC Name |

5,6,7,8-tetrahydronaphthalen-1-ylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7,12H,1-2,4,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZHYILSEXNCRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC=C2NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-ylhydrazine with hydrochloric acid. The reaction conditions often include a controlled temperature environment to ensure the purity and yield of the product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability .

Chemical Reactions Analysis

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different derivatives.

Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride has several scientific research applications:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions.

Medicine: Research involving this compound includes studies on its potential therapeutic effects and interactions with biological targets.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, affecting their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tetrahydronaphthalene Backbones

The following table compares the target compound with derivatives sharing the tetrahydronaphthalene scaffold but differing in functional groups and biological activities:

Functional Group-Driven Comparisons

Hydrazine Derivatives

- Target Compound : The free hydrazine (-NH-NH₂) group enables condensation reactions with carbonyl groups, forming hydrazones or heterocycles like thiazolines . For example, reaction with 2-chloroethyl isothiocyanate yields antiparasitic thiazoline derivatives (mp. 238–240°C) .

- N-Phenyltetralin Hydrazides : Substitution with a phenyl group and ether linkage (e.g., compound 10 in ) enhances antiviral activity against influenza A (EC₅₀ = 2.1 µM) but reduces solubility compared to the target compound .

Amine Derivatives

- Primary Amines : (5,6,7,8-Tetrahydronaphthalen-1-yl)methanamine hydrochloride lacks the hydrazine group but is used in dopamine agonists like rotigotine hydrochloride .

- Imidazoline Derivatives : Tramazoline’s imidazoline ring confers α-adrenergic receptor agonism, distinguishing it from the target compound’s hydrazine-based reactivity .

Biological Activity

5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride (CAS No. 54903-88-7) is a hydrazine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C10H15ClN2

- Molecular Weight : 198.69 g/mol

- Appearance : White powder

- Purity : Typically ≥95% .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can:

- Bind to enzymes and proteins, influencing their activity.

- Participate in redox reactions due to its hydrazine functional group.

- Potentially act as a ligand in various biochemical pathways .

Antitumor Activity

Recent studies have indicated that hydrazine derivatives exhibit anticancer properties. For instance:

- Cytotoxicity Studies : Research on similar hydrazine compounds shows significant cytotoxic effects against various cancer cell lines. The presence of naphthalene moieties in compounds often correlates with enhanced activity against tumor cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | A-431 |

| Compound B | 1.98 ± 1.22 | Jurkat |

Antimicrobial Activity

Hydrazine derivatives have also been explored for their antimicrobial properties. A study reported that certain hydrazine derivatives showed promising activity against Plasmodium falciparum, the causative agent of malaria:

- Activity Against Malaria : Compounds derived from hydrazines demonstrated IC50 values ranging from 0.24 µM to 2.56 µM against different strains of P. falciparum .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various hydrazine derivatives on HepG2 cells (liver cancer). The results indicated that certain structural modifications enhanced the anticancer activity significantly.

Case Study 2: Antimicrobial Efficacy

In another research effort, the efficacy of this compound was tested against bacterial strains. The compound exhibited moderate antibacterial activity, suggesting potential for development into therapeutic agents.

Safety and Toxicology

While exploring the biological activities of hydrazine derivatives is crucial, safety assessments are equally important:

| Hazard Statement | Precautionary Statement |

|---|---|

| H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray |

| H312 - Harmful in contact with skin | P280 - Wear protective gloves/protective clothing/eye protection/face protection |

Q & A

Q. What are the optimal synthetic routes for preparing 5,6,7,8-Tetrahydronaphthalen-1-ylhydrazine hydrochloride with high purity?

The synthesis typically involves two steps: (i) preparation of the parent hydrazine derivative and (ii) salt formation with hydrochloric acid. For the parent compound, condensation of 5,6,7,8-tetrahydronaphthalen-1-amine with hydrazine derivatives (e.g., hydrazine hydrate) under reflux in ethanol or methanol is common. The hydrochloride salt is formed by treating the free base with concentrated HCl in a polar solvent (e.g., ethanol), followed by recrystallization to enhance purity. Monitoring reaction progress via TLC or HPLC is critical to minimize byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

- NMR spectroscopy : - and -NMR are essential for confirming the tetrahydronaphthalene core and hydrazine moiety. Aromatic proton signals in the 6.5–7.5 ppm range and aliphatic protons (tetrahydro region) at 1.5–2.8 ppm are characteristic.

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion).

- Elemental analysis : Ensures stoichiometric consistency of C, H, N, and Cl .

Q. What solvents and conditions are recommended for achieving maximal solubility of this hydrochloride salt?

The compound is most soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water or ethanol due to its ionic nature. For biological assays, prepare stock solutions in DMSO (10–50 mM) and dilute with buffered aqueous media. Sonication or gentle heating (≤40°C) may aid dissolution without decomposition .

Advanced Questions

Q. How can researchers address conflicting NMR data arising from tautomerism or dynamic proton exchange in hydrazine derivatives?

Dynamic processes (e.g., hydrazine-azine tautomerism) can broaden or split NMR signals. Strategies include:

Q. What experimental designs are effective for evaluating the compound’s stability under physiological conditions?

- pH-dependent stability studies : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC at 0, 24, 48, and 72 hours.

- Thermal stability : Use differential scanning calorimetry (DSC) or TGA to assess decomposition temperatures.

- Light sensitivity : Expose samples to UV-Vis light (300–800 nm) and track changes using UV-spectroscopy .

Q. How should researchers design dose-response assays to investigate this compound’s biological activity while mitigating interference from hydrolysis?

- Pre-screening stability : Confirm compound integrity in assay media (e.g., cell culture medium) via LC-MS before activity testing.

- Short incubation times : Limit exposure to aqueous conditions to ≤24 hours.

- Use of protease inhibitors : Add EDTA or protease inhibitors to media to reduce enzymatic hydrolysis .

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for hydrazine-based compounds?

- Metabolite profiling : Identify active or inactive metabolites via LC-MS/MS in plasma or tissue homogenates.

- Pharmacokinetic studies : Measure bioavailability, half-life, and tissue distribution to correlate in vitro IC50 with in vivo efficacy.

- Target engagement assays : Use techniques like thermal shift assays or SPR to confirm direct binding to purported targets .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular weight | 211.73 g/mol (CHClN) | |

| Solubility in DMSO | >50 mM | |

| Thermal decomposition | >200°C (DSC) |

Q. Table 2. Recommended Analytical Conditions

| Technique | Conditions | Application |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeCN gradient, 1.0 mL/min, λ = 254 nm | Purity assessment |

| -NMR | 400 MHz, DMSO-d6, δ 1.5–2.8 (tetrahydro), 6.5–7.5 (aromatic) | Structural confirmation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.